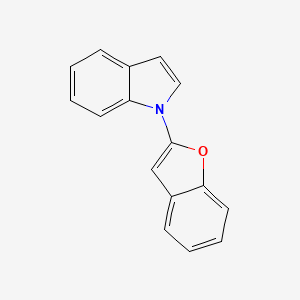

1-(Benzofuran-2-yl)-1H-indole

Beschreibung

Benzofuran (B130515): A Versatile Pharmacophore

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the synthesis of a wide array of biologically active molecules. nih.govnih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. uq.edu.aubohrium.comrsc.orgrsc.orgscilit.com The inherent chemical reactivity and structural versatility of the benzofuran nucleus have made it a favored scaffold for medicinal chemists. nih.govyoutube.com A number of clinically approved drugs incorporate the benzofuran moiety, underscoring its therapeutic relevance. uq.edu.aunih.gov For instance, amiodarone, a potent antiarrhythmic drug, features a benzofuran core. rsc.org The ability of benzofuran derivatives to act as enzyme inhibitors and receptor agonists or antagonists further highlights their significance in drug discovery. bohrium.com

| Compound Class | Biological Activity | Reference |

| Benzofuran Derivatives | Antimicrobial, Antiviral, Antitumor, Anti-inflammatory, Antioxidant | uq.edu.aubohrium.comrsc.orgrsc.orgscilit.com |

| Amiodarone | Antiarrhythmic | rsc.org |

| Benzofuran Analogs | Enzyme Inhibition, Receptor Modulation | bohrium.com |

Indole (B1671886): A Ubiquitous Heterocycle in Nature and Medicine

The indole ring system, a fusion of a benzene ring and a pyrrole (B145914) ring, is one of the most prevalent heterocyclic structures in nature. chula.ac.thrsc.org It forms the core of the essential amino acid tryptophan and is consequently found in a vast number of alkaloids, peptides, and other natural products. chula.ac.th In medicinal chemistry, indole and its derivatives are recognized for their extensive range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. nih.govacs.orgresearchgate.net The unique chemical properties of the indole scaffold, particularly its ability to mimic peptide structures and interact with various enzymes, make it an exceptionally valuable framework for drug design. chula.ac.th The development of novel synthetic methodologies for indole derivatives continues to be an active area of research, driven by the quest for new therapeutic agents. rsc.orgacs.org

| Compound Class | Biological Activity | Reference |

| Indole Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antioxidant | nih.govacs.orgresearchgate.net |

| Tryptophan | Essential Amino Acid | chula.ac.th |

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H11NO |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

1-(1-benzofuran-2-yl)indole |

InChI |

InChI=1S/C16H11NO/c1-3-7-14-12(5-1)9-10-17(14)16-11-13-6-2-4-8-15(13)18-16/h1-11H |

InChI-Schlüssel |

YEUMLKNQRMRCKT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC4=CC=CC=C4O3 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC4=CC=CC=C4O3 |

Herkunft des Produkts |

United States |

An Overview of Benzofuran Indole Hybrid Architectures in Chemical Biology

The strategic combination of two or more pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in drug discovery. This strategy aims to create hybrid compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. The fusion of benzofuran (B130515) and indole (B1671886) moieties has given rise to a promising class of hybrid molecules with significant potential in chemical biology. mdpi.comresearchgate.netnih.gov

Research into benzofuran-indole hybrids has revealed a diverse array of biological activities. mdpi.comnih.gov For example, certain benzofuran-bisindole hybrids have demonstrated significant anti-hyperlipidemic properties in preclinical studies. nih.gov Other derivatives have been investigated as potential anticancer agents, showing inhibitory effects on key cellular targets. mdpi.comresearchgate.neteurjchem.com The design and synthesis of these hybrid structures often involve sophisticated chemical strategies, including metal-catalyzed cross-coupling reactions and cascade transformations. mdpi.comnih.gov The resulting compounds provide a rich chemical space for exploring new therapeutic interventions for a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.govnih.gov

| Hybrid Compound Type | Investigated Biological Activity | Reference |

| Benzofuran-bisindole Hybrids | Anti-hyperlipidemic | nih.gov |

| Benzofuran-Indole Hybrids | Anticancer | mdpi.comresearchgate.neteurjchem.com |

| 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | Precursors for complex heterocycles | mdpi.comnih.gov |

| Benzofuran and Indole-based compounds | Alzheimer's Disease Treatment | nih.gov |

The Rationale for Dedicated Research on the 1 Benzofuran 2 Yl 1h Indole Molecular Framework

Synthesis of Positional Isomers and Linker-Modified Benzofuran-Indole Systems

Beyond the direct N-to-C2 linkage, the synthesis of other constitutional isomers and derivatives with linkers between the two heterocyclic systems has been extensively explored, leading to a diverse range of molecular architectures.

Synthetic Routes to 2-(Benzofuran-2-yl)-1H-indoles

The synthesis of 2-(benzofuran-2-yl)-1H-indoles involves forming a C-C bond between the C2 position of the indole and the C2 position of the benzofuran.

One common strategy involves the construction of the indole ring onto a pre-functionalized benzofuran. For instance, a novel synthesis of benzofuran-2-yl-methanamine derivatives has been reported starting from ortho-methoxy substituted phenylacetic acids. researchgate.netscribd.comfao.org These intermediates can then be further elaborated to form the indole ring.

Another approach describes a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes to yield 2-(benzofuran-2-yl)-quinoline derivatives. nih.gov While this leads to a quinoline (B57606) core, the underlying principle of building the second heterocycle onto the first is applicable.

Palladium-catalyzed reactions are also instrumental in this context. For example, the arylation of benzofuran at the C2 position can be achieved using aryldiazonium salts as the arylating agent. researchgate.net The resulting 2-arylbenzofuran can then be a precursor for indole synthesis.

Preparation of 3-(Benzofuran-2-yl)-1H-indoles and Related N-Methylated Derivatives

The synthesis of 3-(benzofuran-2-yl)-1H-indoles involves creating a bond between the C3 position of the indole and the C2 position of the benzofuran.

An improved method for the preparation of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones has been developed via a polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.govresearchgate.net Although this yields a benzofuranone, it demonstrates a strategy for forming the C3-indole to benzofuran linkage.

Another approach involves the synthesis of 3-(benzofuran-2-yl-methyl)-1H-indole derivatives. researchgate.net The specific synthetic details for the direct coupling to form 3-(benzofuran-2-yl)-1H-indoles are less commonly reported in the provided search results, but general indole functionalization methods at the C3 position could be adapted.

Approaches to Benzofuran-Indole Hybrids Incorporating Inter-Scaffold Linkers

A Cu(OTf)₂-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to construct indole-tethered benzofuran scaffolds. rsc.org This method offers selective access to these complex structures.

The synthesis of benzofuran- and indol-2-yl-methanamine derivatives provides a one-carbon linker between the two ring systems. researchgate.netscribd.com Similarly, the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide showcases a more complex linker incorporating a hydrazone and a triazole ring. mdpi.com This was achieved through the condensation of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran. mdpi.com

General Catalytic and Innovative Strategies in Benzofuran and Indole Synthesis Applicable to Hybrid Structures

The construction of benzofuran-indole hybrid structures often employs catalytic systems that are effective for the synthesis of the individual heterocyclic components. nih.govresearchgate.net These methods are frequently adapted to create the crucial bond linking the two rings. Innovative strategies, including domino and multi-component reactions, offer streamlined pathways to these complex molecules. researchgate.netacs.org

Metal-Catalyzed Coupling Reactions for Heterocyclic Assembly (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, which are fundamental to the assembly of heterocyclic systems like benzofuran and indole. mdpi.com Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of these scaffolds and their hybrid analogues. acs.orgresearchgate.netrsc.org

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the construction of benzofurans and indoles. researchgate.net Domino reactions, such as the Sonogashira coupling followed by cyclization, have proven to be an efficient method for building both benzofuran and indole frameworks from readily available starting materials like 2-iodoarenes and alkynes. researchgate.netresearchgate.net This approach offers high atom economy and operational simplicity. researchgate.net

A notable strategy involves the use of a heterogeneous palladium-on-carbon (Pd/C) catalyst, which promotes the conversion of various substituted allyl-anilines and allyl-phenols into the corresponding indoles and benzofurans in good to excellent yields. researchgate.net Furthermore, palladium-catalyzed intramolecular C-H functionalization has emerged as a significant method for indole synthesis. mdpi.com For instance, the synthesis of substituted N-benzoylindoles can be achieved through the Pd(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamides. researchgate.net The synthesis of indole and benzofuran-containing diarylmethanes has also been accomplished via palladium-catalyzed reactions of indolylmethyl or benzofuranylmethyl acetates with boronic acids, with the choice of precatalyst influencing the reaction's success. unicatt.it

Researchers have also developed a graphene oxide-grafted aminobisphosphine–Pd(II) complex that serves as an efficient catalyst for the synthesis of 2-substituted indoles and benzofurans under copper-free conditions. acs.org This heterogeneous catalyst can be recovered and reused for several consecutive runs. acs.org Another approach utilizes a one-step direct-arylation and ring-closure reaction of benzofurans with aryl iodides, catalyzed by palladium, to produce dihydrobenzofurans with high yields. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Pd/C | Substituted allyl-anilines/allyl-phenols | Indoles/Benzofurans | Heterogeneous, good to excellent yields. researchgate.net |

| [Pd(η3-C3H5)Cl]2/XPhos or Pd2(dba)3/XPhos | Indolylmethyl/Benzofuranylmethyl acetates and boronic acids | Indole/Benzofuran-containing diarylmethanes | Precatalyst choice is crucial for efficiency. unicatt.it |

| Graphene oxide-grafted aminobisphosphine–Pd(II) | N-protected 2-iodoanilines/2-iodophenols and terminal acetylenes | 2-substituted indoles/benzofurans | Copper-free, reusable heterogeneous catalyst. acs.org |

| Pd catalyst | Benzofurans and hydroxy aryl iodides | Dihydrobenzofurans | One-step direct-arylation and ring closure. nih.gov |

Copper-Catalyzed Reactions:

Copper catalysts play a significant role in the synthesis of benzofuran and indole derivatives, often being used in conjunction with or as an alternative to palladium. nih.govrsc.org Copper-catalyzed reactions provide a cost-effective and efficient means to construct these heterocyclic cores.

An efficient method for synthesizing 2-substituted benzofurans and indoles involves a copper(I)-catalyzed coupling-allenylation-cyclization sequence using N-tosylhydrazones and o-hydroxy or o-amino phenylacetylenes as substrates. nih.gov This reaction proceeds under ligand-free conditions. nih.gov Another notable copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes to produce polysubstituted benzofurans in a one-pot procedure. rsc.org

Copper(II) triflate has been shown to catalyze the [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone to construct distinct indole-tethered benzofuran scaffolds. rsc.org This method provides selective access to these complex structures with low catalyst loading. rsc.org Additionally, a one-pot synthesis of amino-substituted benzofuran skeletons has been developed using copper bromide to catalyze the reaction of substituted amines, salicylaldehydes, and calcium carbide. nih.gov

| Catalyst | Reactants | Product | Key Features |

| CuBr | N-tosylhydrazones and o-hydroxy/o-amino phenylacetylenes | 2-substituted benzofurans/indoles | Ligand-free, coupling-allenylation-cyclization sequence. nih.gov |

| Copper catalyst | Phenols and alkynes | Polysubstituted benzofurans | One-pot, aerobic oxidative cyclization. rsc.org |

| Cu(OTf)2 | Indole-3-acrylate and p-benzoquinone | Indole-tethered benzofuran scaffolds | [3 + 2] cycloaddition, low catalyst loading. rsc.org |

| Copper bromide | Substituted amines, salicylaldehydes, and calcium carbide | Amino-substituted benzofurans | One-pot synthesis. nih.gov |

A bimetallic palladium-copper catalyst on carbon (Pd-Cu/C) has been developed for the cascade Sonogashira alkynylation–cyclization sequence to produce indoles, azaindoles, and benzofurans in water. beilstein-journals.orgnih.gov This heterogeneous catalyst offers an environmentally friendly approach to these important heterocycles. beilstein-journals.orgnih.gov

Cyclization Reactions for the Construction of Benzofuran-Indole Scaffolds

Intramolecular cyclization is a key step in many synthetic routes to benzofuran and indole derivatives. researchgate.netrsc.orgrsc.org These reactions often follow an initial intermolecular coupling event and are crucial for forming the final heterocyclic ring.

One common strategy involves an acetylene-activated SNAr/intramolecular cyclization cascade. This method allows for the synthesis of 2-substituted indoles and benzofurans through a nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. rsc.org A significant advantage of this approach is that it is not transition-metal mediated, tolerating brominated and chlorinated substrates. rsc.org

Another approach involves a base-promoted intramolecular cyclization for the synthesis of benzofurans, benzothiophenes, and indoles. nih.gov Similarly, a lithium tert-butoxide/DMSO-mediated rapid synthesis of naphthalenes, benzofurans, and indoles has been reported. nih.gov Fischer indolization is another classical yet powerful method that has been employed in a one-pot procedure to synthesize 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates. nih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org MCRs offer a powerful tool for the modular assembly of diverse molecular scaffolds, including those containing indole and benzofuran moieties. rsc.org

A notable example is the development of a modular assembly of indole-fused seven-membered heterocycles through an MCR. rsc.orgrsc.org In this process, indole, formaldehyde, and an amino hydrochloride can be rapidly assembled to create indole-fused oxadiazepines. rsc.orgrsc.org The further addition of sodium thiosulfate (B1220275) can lead to the formation of thiadiazepines, demonstrating the diversification potential of this approach. rsc.org

Another MCR strategy involves the reaction of aryl glyoxal, cyclohexane-1,3-dione derivatives, and 2-amino-1,4-napthoquinone to form 1,5-diketones, which can then be converted to polycyclic pyrrolopyridine derivatives. researchgate.net While not directly forming a benzofuran-indole hybrid, this illustrates the power of MCRs in rapidly building complex heterocyclic systems. A three-component reaction using iodine as a reagent has also been outlined for the synthesis of indole-benzofuran bis-heterocycles. acs.org

Influence of Substituent Variations on the Indole Moiety

The indole nucleus, a common feature in many biologically active compounds, offers multiple positions for substitution, allowing for the fine-tuning of a molecule's properties. nih.gov In the context of this compound derivatives, modifications to this part of the molecule have proven to be a critical strategy in modulating biological potency and selectivity.

Halogenation Effects on Biological Potency and Selectivity

The introduction of halogen atoms is a widely employed tactic in medicinal chemistry to enhance the biological activity of a lead compound. In the case of this compound analogues, halogenation has been shown to have a variable impact that is dependent on the position and nature of the halogen. acs.org For instance, the strategic placement of halogens can lead to more potent and selective compounds. acs.org This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. nih.gov

Systematic studies on related heterocyclic systems have demonstrated that monohalogenation at specific positions can result in potent ligands, while dihalogenation may lead to a decrease in affinity, depending on the size of the halogen. acs.org This suggests that steric factors, in addition to electronic effects, play a crucial role in the interaction of these molecules with their biological targets.

Alkyl and Aryl Substitutions on Molecular Activity

The introduction of bulky substituents may either enhance or diminish activity, depending on the specific requirements of the biological target's binding site. For instance, if a hydrophobic pocket is present, a well-placed lipophilic alkyl or aryl group can significantly improve binding affinity. Conversely, a bulky group may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Impact of Additional Heterocyclic Ring Substituents

The choice of the heterocyclic substituent is crucial, as it can influence not only the potency but also the selectivity of the compound. For instance, the addition of a piperazine (B1678402) ring has been a successful strategy in the development of anticancer agents. nih.gov

Role of the Benzofuran Moiety in Modulating Biological Activity

Substituent Effects on the Benzofuran Ring

Similar to the indole moiety, the benzofuran ring can be functionalized at various positions to fine-tune the biological activity of the parent compound. The nature and position of these substituents can have a significant impact on the molecule's electronic properties, lipophilicity, and steric profile. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding characteristics of the benzofuran ring. nih.gov

Halogenation of the benzofuran ring has been shown to be a particularly effective strategy for enhancing biological activity. nih.gov The addition of bromine, chlorine, or fluorine atoms can lead to a significant increase in anticancer activity, likely due to the formation of halogen bonds that improve binding affinity. nih.gov The position of the halogen atom on the benzofuran ring is a critical determinant of its biological effect. nih.gov

Conformational Dynamics and Rotational Barriers in this compound Analogues

The three-dimensional shape of a molecule is a critical factor in its ability to interact with a biological target. The this compound scaffold, with its two interconnected aromatic systems, possesses a degree of conformational flexibility that can influence its biological activity. The dihedral angle between the benzofuran and indole rings, for example, can vary depending on the nature and position of substituents.

Correlation of Physicochemical Parameters with Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections, providing a framework for the rational design of more potent and selective analogs. These studies mathematically correlate variations in the physicochemical characteristics of the molecules with their observed biological responses.

Research into the anticancer properties of benzofuran and indole derivatives has successfully employed QSAR methodologies to predict their efficacy as inhibitors of targets like histone lysine (B10760008) methyl transferase (HKMT). eurjchem.comresearchgate.net A notable QSAR study on a series of 51 benzofuran and indole derivatives identified a robust model for predicting anticancer activity. eurjchem.comresearchgate.net The model, developed using the multiple linear regression (MLR) method, demonstrated excellent statistical significance with a high coefficient of determination (R² = 0.9328) and strong predictive power (R²ext = 0.929). eurjchem.comresearchgate.net This indicates a strong correlation between the selected physicochemical descriptors and the biological activity of the compounds. eurjchem.comresearchgate.net

The key descriptors identified in this model were minHBint4 and Wlambdal.unity, which relate to the molecule's hydrogen-bonding capabilities and shape, respectively. eurjchem.comresearchgate.net The success of this QSAR model underscores the importance of these parameters in the interaction between the this compound scaffold and its biological target. eurjchem.comresearchgate.net

Furthermore, QSAR studies on structurally related benzofuran derivatives highlight the significance of other physicochemical parameters. In an analysis of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives, parameters such as molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (logP) were used to model biological activity. nih.gov The resulting models showed a high coefficient of determination (R²), confirming the utility of these fundamental physicochemical properties in predicting the biological potency of compounds containing the benzofuran motif. nih.gov

A QSAR analysis of arylbenzofuran derivatives as histamine (B1213489) H3-receptor antagonists also yielded a statistically significant model with a squared correlation coefficient (r²) of 0.8662. This further illustrates the broad applicability of QSAR in understanding how the physicochemical properties of benzofuran-containing scaffolds govern their interactions with various biological targets.

The collective findings from these studies provide a clear directive for the molecular design of novel this compound derivatives. By systematically modifying physicochemical parameters such as hydrophobicity, electronic effects, and steric bulk, and by using predictive QSAR models, it is possible to rationally design new compounds with enhanced biological activity.

Table 1: Statistical Parameters of a QSAR Model for Benzofuran and Indole Derivatives as HKMT Inhibitors eurjchem.comresearchgate.net

| Parameter | Value | Description |

| R² | 0.9328 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q²LOO | 0.9212 | Cross-validated R² from leave-one-out procedure, indicating model robustness. |

| Q²LMO | 0.9187 | Cross-validated R² from leave-many-out procedure, indicating model stability. |

| R²ext | 0.929 | Predictive R² for the external test set, indicating the model's predictive power. |

Table 2: Key Physicochemical Descriptors in QSAR Models of Benzofuran Derivatives eurjchem.comresearchgate.netnih.gov

| Descriptor | Type | Significance |

| minHBint4 | 2D Descriptor | Relates to the minimum number of hydrogen bond donors in the molecule. |

| Wlambdal.unity | 2D Descriptor | A shape descriptor related to the weighted lambda correlation weights. |

| Molar Refractivity (MR) | Physicochemical | A measure of the total polarizability of a mole of a substance. |

| logP | Physicochemical | The partition coefficient, a measure of lipophilicity. |

| Molecular Weight (MW) | Physicochemical | The mass of one mole of the substance. |

| Surface Tension (St) | Physicochemical | The tendency of liquid surfaces to shrink into the minimum surface area possible. |

Molecular Mechanisms of Action for Benzofuran Indole Derivatives: Insights for 1 Benzofuran 2 Yl 1h Indole

Modulation of Key Biological Targets

Benzofuran-indole derivatives have been shown to interact with several crucial biological targets implicated in various diseases, including cancer. These interactions are fundamental to their observed cellular effects.

Kinase Inhibition Profiles

The inhibition of protein kinases is a cornerstone of modern targeted therapy. Several benzofuran-indole derivatives have been investigated for their potential to inhibit key kinases involved in cell signaling pathways that regulate proliferation, survival, and angiogenesis.

PI3K, VEGFR2, and EGFR-Tyrosine Kinase Inhibition:

While no specific data exists for the direct inhibition of Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase by 1-(Benzofuran-2-yl)-1H-indole, various derivatives have shown significant inhibitory activity against these targets.

A novel series of benzofuran (B130515)–indole (B1671886) hybrids has been synthesized and evaluated as EGFR inhibitors. nih.gov One particular derivative, 8aa , demonstrated potent and selective inhibitory activity against EGFR, including the drug-resistant L858R/T790M double mutant. nih.govnih.gov This inhibition of phosphorylated EGFR by benzofuran-indole hybrids highlights their potential in targeting EGFR-driven cancers. nih.govnih.gov

Furthermore, research into new benzofuran hybrids has identified compounds with dual inhibitory effects on PI3K and VEGFR-2. nih.gov For instance, compound 8 from one study showed significant inhibitory action against both PI3K and VEGFR-2, suggesting a multi-targeted approach to cancer therapy. nih.gov The inhibition of VEGFR-2 is a critical anti-angiogenic strategy, and various 1H-indole derivatives have been designed and investigated for this purpose. mdpi.commdpi.com

Table 1: Kinase Inhibition by Benzofuran-Indole Derivatives

| Derivative | Target Kinase | Key Findings | Reference(s) |

|---|---|---|---|

| 8aa | EGFR | Potent and selective inhibitor, including L858R/T790M mutant. | nih.gov, nih.gov |

| Compound 8 | PI3K, VEGFR-2 | Dual inhibitor with significant activity. | nih.gov |

| Various 1H-indole derivatives | VEGFR-2 | Designed as potential VEGFR-2 inhibitors. | mdpi.com, mdpi.com |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several benzofuran and indole derivatives have been identified as inhibitors of tubulin polymerization. These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

While direct evidence for this compound is not available, studies on related structures are informative. For example, a series of benzofuran and indole derivatives were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting strong antiproliferative activities. nih.gov Specifically, derivative 6a was found to be a potent inhibitor of tubulin polymerization, leading to the disruption of the mitotic spindle. nih.gov

DNA Gyrase B Inhibition

DNA gyrase is a type II topoisomerase in bacteria that is essential for DNA replication, repair, and transcription. Its B subunit (GyrB) possesses an ATPase site that is a validated target for antibacterial agents.

Recent studies have explored benzofuran-pyrazole-based compounds as inhibitors of DNA gyrase B. nih.gov One such compound, compound 9 , demonstrated notable inhibitory activity against E. coli DNA gyrase B, with an IC50 value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. nih.gov This finding suggests that the benzofuran moiety, when appropriately functionalized, can contribute to the inhibition of this key bacterial enzyme. The absence of DNA gyrase in human cells makes it a selective target for developing new antibacterial agents.

Cellular Response Pathways Elicited by Benzofuran-Indole Compounds

The interaction of benzofuran-indole derivatives with their molecular targets triggers a cascade of cellular events, often culminating in cell death through apoptosis or autophagy.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction is a primary goal of many anticancer therapies. Benzofuran-indole derivatives have been shown to induce apoptosis through caspase-dependent pathways.

The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Studies on novel benzofuran-indole hybrids have demonstrated a significant, dose-dependent increase in caspase-3 activity in cancer cells. nih.gov This activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.gov

Furthermore, research on other benzofuran derivatives has consistently shown their ability to induce apoptosis. For instance, some derivatives have been found to increase the activity of caspase-3/7 by 1.5- to 5-fold in cancer cells. mdpi.com The intrinsic pathway of apoptosis, involving the regulation of Bcl-2 family proteins and the release of cytochrome c from mitochondria, has also been implicated in the pro-apoptotic effects of these compounds.

Autophagy Induction Pathways

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. Some benzofuran-indole derivatives have been identified as inducers of autophagy.

A study focused on 3-(benzofuran-2-ylmethyl)-1H-indole derivatives revealed their potential as autophagy inducers in cervical cancer cells. nih.govnih.gov The mechanistic investigation of two such derivatives, 3eb and 3ec , showed that their toxicity was a result of the effective induction of autophagy-mediated cell death. nih.gov The induction of autophagy was confirmed by the progressive conversion of LC3-I to LC3-II and the downregulation of p62, key markers of autophagosome formation. nih.govnih.gov In some instances, the inhibition of autophagy has been shown to attenuate the apoptosis induced by these compounds, suggesting a complex interplay between these two cell death pathways.

Table 2: Cellular Responses to Benzofuran-Indole Derivatives

| Cellular Response | Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Apoptosis | Caspase-Dependent Pathway | Increased caspase-3/7 activity, PARP cleavage. | nih.gov, mdpi.com, |

| Autophagy | Autophagy Induction | Conversion of LC3-I to LC3-II, downregulation of p62. | nih.gov, nih.gov, |

Cell Cycle Arrest Induction

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Several derivatives of benzofuran and indole have been investigated for their ability to halt the cell cycle in cancerous cells, thereby preventing their proliferation.

Research into a novel synthetic benzofuran lignan (B3055560) derivative, referred to as Benfur, has demonstrated its capability to induce cell death by arresting the cell cycle at the G2/M phase. nih.gov This effect was observed to be particularly potent in p53-positive cells, suggesting a p53-dependent mechanism of action. nih.gov The study found that Benfur inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately 80 nM in Jurkat cells, which are known to have a functional p53 pathway. nih.gov The arrest in the G2/M phase was associated with an increase in the levels of p21, p27, and cyclin B. nih.gov

In contrast, a study on a different benzofuran-indole hybrid, designated as 8aa, revealed a different mechanism of anticancer activity. While 8aa was found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) in non-small-cell lung cancer (NSCLC) cells, it did not induce cell cycle arrest. nih.gov Instead, its primary mode of action was the induction of apoptosis, as evidenced by a significant increase in the Sub-G1 phase of the cell cycle. nih.gov

These findings highlight the diverse mechanisms through which benzofuran-indole derivatives can exert their anticancer effects. While some, like Benfur, act by halting cell cycle progression, others, such as 8aa, may primarily trigger programmed cell death.

| Compound | Cell Line | Effect on Cell Cycle | Key Findings |

| Benfur | Jurkat (p53+/+) | G2/M Arrest | Induces cell death in a p53-dependent manner. Increases levels of p21, p27, and cyclin B. nih.gov |

| 8aa | PC9 and A549 (NSCLC) | No Cell Cycle Arrest | Induces apoptosis (increase in Sub-G1 phase) without affecting G2/M phase. nih.gov |

Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1)

Allosteric modulation represents a sophisticated mechanism of regulating receptor activity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the receptor's response to its endogenous ligands. nih.gov This approach offers the potential for more nuanced therapeutic effects with a lower risk of side effects compared to direct agonists or antagonists. nih.gov

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key target for allosteric modulation due to its role in various physiological processes, including pain, appetite, and mood. nih.govnih.gov The discovery of indole derivatives as allosteric modulators of the CB1 receptor in 2005 marked a significant advancement in this field. nih.gov

Compounds such as Org27569, an indole derivative, were among the first identified allosteric modulators of the CB1 receptor. nih.govnih.gov These molecules have been shown to act as negative allosteric modulators (NAMs), meaning they can reduce the signaling of the receptor in response to an agonist. nih.gov The interaction of these indole-based modulators with the CB1 receptor has been a subject of extensive research, with studies identifying specific amino acid residues, such as phenylalanine F268, as being crucial for their allosteric action. nih.gov

While there is no specific research on this compound as a CB1 receptor allosteric modulator, the presence of the indole core suggests that it could potentially interact with the allosteric binding site of this receptor. The structure-activity relationships of indole-2-carboxamides have been explored, indicating that modifications to the indole scaffold can significantly impact their allosteric modulatory properties on the CB1 receptor. acs.orguconn.edutamu.edu Further investigation would be necessary to determine if this compound possesses any allosteric modulatory activity at the CB1 receptor or other G protein-coupled receptors.

| Compound Class | Receptor | Type of Modulation | Example Compound |

| Indole Derivatives | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) | Org27569 nih.govnih.gov |

Computational and Theoretical Investigations of 1 Benzofuran 2 Yl 1h Indole

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Benzofuran-2-yl)-1H-indole, these methods unravel its electronic architecture and stability.

Molecular Docking and Binding Affinity Predictions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological receptor. This method is crucial for understanding potential therapeutic applications by identifying key binding interactions. While specific docking studies on this compound are not extensively documented, numerous studies on its derivatives provide valuable insights into its potential biological targets.

Benzofuran-indole hybrids have been investigated as inhibitors for a variety of receptors implicated in diseases like cancer and bacterial infections. nih.govnih.gov For instance, derivatives have been docked into the active sites of enzymes such as histone-lysine N-methyl transferase (HKMT) and Epidermal Growth Factor Receptor (EGFR). scite.ainih.goveurjchem.com These studies reveal that the benzofuran (B130515) and indole (B1671886) scaffolds can form critical hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's binding pocket. nih.govnih.gov

The binding affinity, which quantifies the strength of the interaction between a ligand and its receptor, is often predicted using scoring functions within docking programs or through more advanced methods like machine learning. arxiv.orgnih.govresearchgate.netnih.govfrontiersin.org For derivatives of benzofuran and indole, predicted binding energies have shown strong correlations with their experimentally determined biological activities, validating the computational models. scite.airesearchgate.net

Table 1: Molecular Docking Studies of Benzofuran-Indole Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Benzofuran and Indole Derivatives | Histone-Lysine N-Methyl Transferase (HKMT/EZH2) | Designed compounds showed high binding activity at the target receptor, suggesting potential as anticancer agents. | scite.aieurjchem.com |

| Benzofuran–Indole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Compound 8e significantly inhibited EGFR phosphorylation, with potent cytotoxicity in PC9 lung cancer cells. | nih.gov |

| Bis(indolyl)pyridines with Benzofuran Moiety | DNA Gyrase B, DNA Topoisomerase IV | Compounds 7c and 7d showed good theoretical binding as inhibitors, suggesting antibacterial potential. | nih.gov |

| Benzofuran-1,2,3-triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Identified compounds formed stable interactions with the active site, indicating potential as EGFR inhibitors. | nih.gov |

| Azolylhydrazonothiazoles with Indole Moiety | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Docking studies predicted binding affinity and interactions of novel derivatives as potential anticancer agents. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

For benzofuran and indole derivatives, QSAR studies have been successfully employed to predict their anticancer activity. scite.aieurjchem.com In one such study, a series of 51 derivatives was used to develop a model for predicting inhibitory activity against histone-lysine N-methyl transferase (HKMT). eurjchem.com The model was built using the multiple linear regression (MLR) method and validated rigorously. eurjchem.com The resulting QSAR model demonstrated good robustness, stability, and predictive power, with a high correlation coefficient (R²) of 0.9328 and a good external predictive power (R²ext) of 0.929. researchgate.neteurjchem.com The descriptors used in these models often include physicochemical properties like molar refractivity, molecular weight, and electronic parameters. nih.gov

Table 2: Example of a QSAR Model for Benzofuran and Indole Derivatives

| Target | Model Type | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Histone-Lysine N-Methyl Transferase (HKMT) | Multiple Linear Regression (MLR) | minHBint4, Wlambdal.unity | R² = 0.9328; Q²LOO = 0.9212; R²ext = 0.929 | researchgate.neteurjchem.com |

| CYP26A1 Inhibitory Activity | Multiple Linear Regression (MLR) | Molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), log P | High correlation coefficient and F-test ratio reported for multivariate models. | nih.gov |

| Aβ Anti-aggregating Potency | Atom-based 3D-QSAR | Physicochemical features from 3D structure | q² = 0.596; r²ext = 0.695 | mdpi.com |

These models provide predictive insights into how modifications to the this compound scaffold might enhance its biological activity, guiding the synthesis of more potent derivatives.

Molecular Dynamics Simulations to Elucidate Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations are used to study the conformational changes of both the ligand and the receptor, the role of solvent molecules, and to calculate binding free energies.

For derivatives of this compound, MD simulations have been performed to confirm the stability of the ligand-receptor complexes predicted by docking. scite.airesearchgate.net For example, 100-nanosecond MD simulations were used to assess the stability of newly designed HKMT inhibitors based on the benzofuran-indole scaffold. scite.aieurjchem.com These simulations confirmed that the designed compounds formed stable complexes with the receptor. scite.airesearchgate.net Similarly, MD simulations have been used to validate the binding of benzofuran-1,2,3-triazole hybrids to the EGFR receptor and benzofuran-1,3,4-oxadiazoles to the M. tuberculosis Polyketide Synthase 13 enzyme. nih.govmdpi.com The results from these simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide evidence for the stability and flexibility of the ligand within the binding site. mdpi.com

Advanced Research Perspectives and Future Directions in 1 Benzofuran 2 Yl 1h Indole Chemistry

Rational Design and Synthesis of Novel Analogues with Enhanced Target Selectivity and Potency

The rational design of novel analogues of 1-(benzofuran-2-yl)-1H-indole is a cornerstone of modern medicinal chemistry, aiming to enhance the specificity and potency of these compounds. By strategically modifying the core structure, researchers can fine-tune the molecule's interaction with biological targets.

One key approach involves the synthesis of derivatives with substituents at various positions on both the benzofuran (B130515) and indole (B1671886) rings. For instance, the introduction of bromoalkyl and bromoacetyl groups into benzofuran derivatives has been shown to yield compounds with high cytotoxicity against cancer cells. nih.gov Similarly, the synthesis of 2-aroylindoles and 2-aroylbenzofurans with N-hydroxyacrylamide substructures has produced a novel class of histone deacetylase (HDAC) inhibitors. acs.org

The design and synthesis of these analogues are often guided by computational studies. Quantitative Structure-Activity Relationship (QSAR) models, for example, are used to predict the biological activity of newly designed compounds. nih.goveurjchem.com These models help in identifying the key structural features that contribute to the desired therapeutic effect, thereby streamlining the design process. nih.goveurjchem.com For example, a QSAR study on benzofuran and indole derivatives helped in predicting new compounds as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com

Here is an interactive table summarizing some rationally designed analogues and their findings:

| Analogue | Modification | Key Finding | Reference |

| 2-Aroylindoles/benzofurans | Addition of N-hydroxyacrylamide substructures | Novel HDAC inhibitors | acs.org |

| Benzofuran derivatives | Introduction of bromoalkyl and bromoacetyl groups | High cytotoxicity in cancer cells | nih.gov |

| Benzofuran-pyridine hybrids | Reaction with malononitrile | Significant vasodilation properties | nih.gov |

| Benzofuran-indole hybrids | Synthesis of a novel chemical library | Potent and selective EGFR inhibitors | nih.gov |

Exploration of Diverse Therapeutic Applications Beyond Current Findings

The structural motif of this compound lends itself to a wide range of biological activities, extending beyond its currently established applications. Benzofuran and indole derivatives have independently shown a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.commdpi.comresearchgate.net The combination of these two heterocycles in a single molecule opens up new avenues for therapeutic exploration.

Recent research has focused on the anticancer potential of benzofuran-indole hybrids. For example, a novel benzofuran-indole hybrid, 8aa, has been identified as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). nih.gov This compound was found to be effective against the double mutant L858R/T790M EGFR, which is a common mutation in NSCLC. nih.gov

Beyond cancer, these compounds are being investigated for other therapeutic uses. For instance, certain benzofuran derivatives have shown promise as vasodilation agents, which could be beneficial in treating cardiovascular diseases. nih.gov The inherent versatility of the benzofuran-indole scaffold suggests that with further research, these compounds could be repurposed for a variety of other diseases. mdpi.commdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzofuran-Indole Systems

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of benzofuran-indole systems is no exception. nih.govyoutube.comresearchgate.netnih.gov These technologies can accelerate the discovery and optimization of new drug candidates by analyzing vast datasets and identifying promising molecular structures. nih.govyoutube.com

Furthermore, AI can be used to analyze scientific literature and patents to uncover hidden connections and identify new therapeutic targets for benzofuran-indole compounds. youtube.com This can help researchers to stay abreast of the latest developments and identify new opportunities for research. youtube.com

The following table highlights how AI and ML are being applied in drug discovery:

| AI/ML Application | Description | Potential Impact |

| De novo design | Generates novel molecular structures with desired properties. | Accelerates the design of new drug candidates. youtube.com |

| Bioactivity prediction | Predicts the biological activity of compounds using ML models. | Prioritizes compounds for synthesis and testing. nih.gov |

| Literature analysis | Mines scientific literature to identify new targets and insights. | Uncovers new research directions. youtube.comyoutube.com |

| QSAR modeling | Predicts biological activity based on chemical structure. | Guides the rational design of more potent analogues. eurjchem.com |

Development of Robust and Scalable Synthetic Methodologies for Applied Research and Industrial Scale-Up

The transition from a promising laboratory-scale synthesis to a robust and scalable industrial process is a critical step in the development of any new therapeutic agent. For this compound and its analogues, the development of efficient and cost-effective synthetic methodologies is paramount.

For example, a one-pot method has been developed for the synthesis of benzo[b]furan and indole inhibitors of tubulin polymerization. nih.gov Similarly, an efficient one-pot synthesis of 2,3-disubstituted benzo[b]furans has been reported, utilizing a Sonogashira reaction. researchgate.net The development of such methods is crucial for making these compounds more accessible for applied research and eventual commercialization.

Future research in this area will likely focus on the use of novel catalysts and green chemistry principles to develop more sustainable and environmentally friendly synthetic routes. The goal is to create methodologies that are not only efficient and scalable but also minimize the environmental impact of drug production.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(Benzofuran-2-yl)-1H-indole be optimized for improved yield and purity?

- Methodology :

- Multicomponent cascade reactions have been effective for benzofuran-indole hybrids. For example, diastereoselective reactions using 2-acetylbenzofuran intermediates under mild acidic conditions can achieve yields >70% .

- N-Alkylation of indole precursors (e.g., using propargyl bromides) in DMSO with NaH as a base has been reported to yield 87% purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol is recommended for isolating crystalline products .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

-

Single-crystal XRD : Resolve bond lengths and angles (e.g., C–C = 0.002 Å accuracy) using SHELX software for refinement .

-

1H/13C NMR : Key signals include indole NH (~10 ppm) and benzofuran aromatic protons (7.0–8.5 ppm). For example, in 2-acetylbenzofuran derivatives, the acetyl group appears as a singlet at ~2.6 ppm .

-

IR Spectroscopy : Confirm carbonyl groups (e.g., sulfonyl or acetyl) with peaks at 1650–1750 cm⁻¹ .

Example Data (XRD) Values Space group P 1 R factor 0.032 Data-to-parameter ratio 13.9 Reference

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

- Approach :

- Compare torsion angles and packing motifs across studies. For instance, sulfonyl-containing derivatives may exhibit planar vs. non-planar conformations due to steric effects .

- Validate using Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that influence crystal packing .

- Re-refine raw data with SHELXL to check for overfitting (e.g., R factor differences >0.05 suggest systematic errors) .

Q. What computational methods predict the reactivity of this compound in pharmacological contexts?

- Methods :

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-311G++(d,p)) to map electrostatic potential (MEP) surfaces. Reactive sites often correlate with electron-deficient regions (e.g., indole C3 position) .

- Molecular docking : Screen against targets like PPAR-γ (for antihypertriglyceridemic activity) using AutoDock Vina. Derivatives with sulfonyl groups show enhanced binding affinity due to hydrogen bonding .

Q. How should contradictory biological activity data be analyzed for this compound?

- Strategy :

- Cross-validate assays (e.g., in vitro vs. in vivo). For example, indole derivatives with benzofuran moieties may show false positives in cell-free antioxidant assays due to autofluorescence .

- Dose-response curves : Ensure EC50 values are consistent across replicates. A >20% deviation suggests assay interference or impurity issues .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 2-acetylbenzofuran derivatives) to identify structure-activity trends .

Methodological Considerations

- Avoid common pitfalls :

- Synthesis : Trace moisture during N-alkylation can hydrolyze intermediates; use anhydrous solvents and inert atmospheres .

- Crystallography : Twinned crystals (common in benzofuran systems) require careful data integration in SHELXD .

- Pharmacology : Account for metabolic stability (e.g., cytochrome P450 interactions) when interpreting in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.